molecular formula C8H4Cl5F B6328709 3-Trichloromethyl-5-fluorobenzal chloride CAS No. 1357626-41-5

3-Trichloromethyl-5-fluorobenzal chloride

Cat. No. B6328709
CAS RN: 1357626-41-5
M. Wt: 296.4 g/mol
InChI Key: ICPWLCJCJOBNJW-UHFFFAOYSA-N
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Description

3-Trichloromethyl-5-fluorobenzal chloride (3-TCFBC) is a halogenated aromatic compound that has a wide range of applications in the scientific research field. 3-TCFBC is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a drug intermediate in pharmaceuticals. Its unique chemical structure and properties make it a valuable tool for researchers in various fields.

Scientific Research Applications

3-Trichloromethyl-5-fluorobenzal chloride has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a drug intermediate in pharmaceuticals. It can also be used as a ligand in coordination complexes, as a reactant in radical reactions, and as a catalyst in polymerization reactions. In addition, 3-Trichloromethyl-5-fluorobenzal chloride can be used to modify proteins, peptides, and enzymes.

Mechanism of Action

The mechanism of action of 3-Trichloromethyl-5-fluorobenzal chloride is still not fully understood. However, it is believed that its unique chemical structure allows it to interact with specific molecules and proteins in the body, leading to biochemical and physiological changes. For example, 3-Trichloromethyl-5-fluorobenzal chloride has been shown to interact with certain enzymes and proteins, leading to changes in enzyme activity and protein structure.
Biochemical and Physiological Effects
3-Trichloromethyl-5-fluorobenzal chloride has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidative properties, as well as the ability to modulate the production of certain hormones and neurotransmitters. In addition, 3-Trichloromethyl-5-fluorobenzal chloride has been shown to inhibit the growth of certain cancer cells and to have a protective effect against certain toxins.

Advantages and Limitations for Lab Experiments

The use of 3-Trichloromethyl-5-fluorobenzal chloride in laboratory experiments has several advantages and limitations. On the one hand, 3-Trichloromethyl-5-fluorobenzal chloride is relatively easy to obtain and is relatively inexpensive. On the other hand, it is a highly reactive compound and can be hazardous to handle. Furthermore, it is not very soluble in water and can be difficult to work with.

Future Directions

The potential applications of 3-Trichloromethyl-5-fluorobenzal chloride are still being explored. Future research may focus on the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential uses in drug development. Additionally, further research may be conducted to determine the safety and efficacy of 3-Trichloromethyl-5-fluorobenzal chloride in various laboratory experiments.

Synthesis Methods

The synthesis of 3-Trichloromethyl-5-fluorobenzal chloride is a complex process that involves several steps. The most common method of synthesis is the Friedel-Crafts alkylation reaction, which involves reacting an aromatic compound with an alkyl halide in the presence of an aluminum chloride catalyst. This reaction produces 3-Trichloromethyl-5-fluorobenzal chloride as a by-product. Other methods of synthesis include the direct halogenation of an aromatic compound, the Williamson ether synthesis, and the oxidation of an alkyl halide.

properties

IUPAC Name

1-(dichloromethyl)-3-fluoro-5-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl5F/c9-7(10)4-1-5(8(11,12)13)3-6(14)2-4/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWLCJCJOBNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(Cl)(Cl)Cl)F)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl5F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trichloromethyl-5-fluorobenzal chloride

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